t-Boc-aminooxy-PEG3-Propargyl
Overview
Description
t-Boc-aminooxy-PEG3-Propargyl: is a specialized chemical compound used primarily in the field of click chemistry It contains a propargyl group and a t-Boc-aminooxy groupThe t-Boc-aminooxy group can be deprotected under mild acidic conditions, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action
t-Boc-aminooxy-PEG3-Propargyl is a click reagent . Its primary targets are azide-bearing compounds or biomolecules . These targets play a crucial role in various biological processes, and their modification can lead to significant changes in these processes.
Mode of Action
The compound contains a propargyl group and a t-Boc-aminooxy group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction yields a stable triazole linkage . The t-Boc-aminooxy group can be freed up under mild acidic conditions .
Pharmacokinetics
The compound’s ADME properties It’s noted that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to significant molecular and cellular effects, depending on the specific targets involved.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the freeing up of the t-Boc-aminooxy group requires mild acidic conditions . Additionally, the compound’s solubility, and potentially its bioavailability, can be influenced by the characteristics of the aqueous media in which it is present .
Biochemical Analysis
Biochemical Properties
t-Boc-aminooxy-PEG3-Propargyl plays a crucial role in biochemical reactions, especially in the synthesis of complex biomolecules. The propargyl groups of this compound can react with azide-bearing compounds or biomolecules via CuAAC to yield stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and drug delivery applications. The t-Boc protected aminooxy group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable linkages with biomolecules can affect receptor-mediated signaling pathways, leading to changes in cellular responses . Additionally, this compound can be used to label and track specific proteins within cells, providing insights into protein localization and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The propargyl groups facilitate the formation of triazole linkages with azide-bearing molecules, resulting in stable conjugates . This mechanism is widely utilized in the synthesis of bioconjugates and targeted drug delivery systems. Furthermore, the deprotection of the t-Boc group under acidic conditions allows for the exposure of the aminooxy group, enabling further functionalization and interaction with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its stability may decrease over extended periods . Long-term studies have shown that this compound can maintain its functional properties in vitro and in vivo, although some degradation may occur under certain conditions . Researchers should consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Researchers should carefully optimize the dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its bioconjugation reactions. The compound’s propargyl groups enable its participation in CuAAC reactions, which are catalyzed by copper ions . Additionally, the deprotected aminooxy group can interact with other biomolecules, influencing metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it interacts with target biomolecules and exerts its effects . These transport and distribution properties are critical for the compound’s efficacy in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG3-Propargyl typically involves the following steps:
Protection of Aminooxy Group: The aminooxy group is protected using a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a polyethylene glycol (PEG) chain, specifically PEG3, to enhance solubility and biocompatibility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and PEGylation: Large quantities of the aminooxy group are protected and PEGylated using automated reactors.
Purification: The intermediate products are purified using techniques such as column chromatography or recrystallization.
Propargylation and Final Purification: The propargyl group is introduced, and the final product is purified to achieve high purity levels (typically ≥98%) for research and industrial applications
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group in t-Boc-aminooxy-PEG3-Propargyl reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages
Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the free aminooxy group, which can then participate in further reactions
Common Reagents and Conditions:
Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used as catalysts in click chemistry reactions.
Mild Acids: Trifluoroacetic acid or hydrochloric acid is used for deprotecting the t-Boc group under mild conditions
Major Products:
Triazole Linkages: The primary product of the click chemistry reaction is a stable triazole linkage.
Free Aminooxy Compounds: Deprotection of the t-Boc group yields free aminooxy compounds that can undergo further functionalization
Scientific Research Applications
Chemistry:
Bioconjugation: t-Boc-aminooxy-PEG3-Propargyl is used in bioconjugation to link biomolecules such as proteins, peptides, and nucleic acids via click chemistry
Biology:
Labeling and Imaging: The compound is used for labeling and imaging applications in biological systems, enabling the study of biomolecular interactions and cellular processes
Medicine:
Drug Delivery: The PEGylation enhances the solubility and biocompatibility of drug molecules, making it useful in drug delivery systems
Industry:
Comparison with Similar Compounds
t-Boc-aminooxy-PEG6-Propargyl: Similar to t-Boc-aminooxy-PEG3-Propargyl but with a longer PEG chain (PEG6), offering increased solubility and flexibility.
t-Boc-aminooxy-PEG4-Propargyl: Another variant with a different PEG chain length, providing different solubility and biocompatibility properties.
Uniqueness:
PEG Chain Length: The PEG3 chain in this compound offers a balance between solubility and biocompatibility, making it suitable for a wide range of applications.
Versatility: The combination of the propargyl and t-Boc-aminooxy groups allows for versatile applications in click chemistry and bioconjugation
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-5-6-17-7-8-18-9-10-19-11-12-20-15-13(16)21-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMFXUHEJCHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153870 | |
Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-46-5 | |
Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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